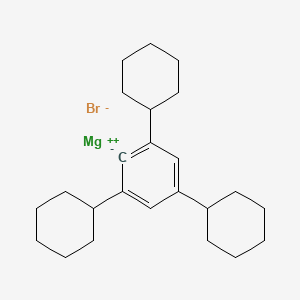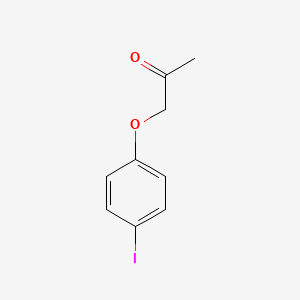
1-(4-Iodophenoxy)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenoxy)acetone is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenoxy)acetone can be synthesized through several methods. One common approach involves the iodination of 4-hydroxyacetophenone, followed by the reaction with acetone. The iodination step typically uses iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions . The resulting iodinated intermediate is then reacted with acetone in the presence of a base like potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenoxy)acetone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenoxyacetone moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Major Products Formed:
Substitution: Formation of substituted phenoxyacetone derivatives.
Oxidation: Formation of phenoxyacetic acid or phenoxyacetone derivatives.
Reduction: Formation of phenoxypropanol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodophenoxy)acetone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenoxy)acetone involves its interaction with molecular targets through its iodine and phenoxyacetone moieties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets . The phenoxyacetone moiety can undergo various chemical transformations, contributing to its versatility in different applications .
Comparación Con Compuestos Similares
1-Bromo-4-iodobenzene: Similar in structure but with a bromine atom instead of the phenoxyacetone moiety.
4-Iodoacetophenone: Lacks the acetone moiety but shares the iodophenyl structure.
1,3-Bis(4-iodophenoxy)acetone: Contains two iodophenoxy groups, offering different reactivity and applications.
Uniqueness: 1-(4-Iodophenoxy)acetone is unique due to its combination of the iodine atom and the phenoxyacetone moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Propiedades
Fórmula molecular |
C9H9IO2 |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
1-(4-iodophenoxy)propan-2-one |
InChI |
InChI=1S/C9H9IO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
Clave InChI |
NMPKKUYZSYZYMP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


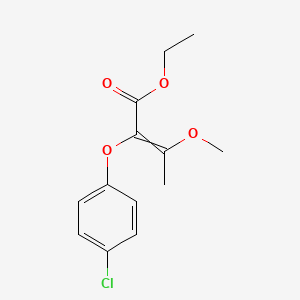
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
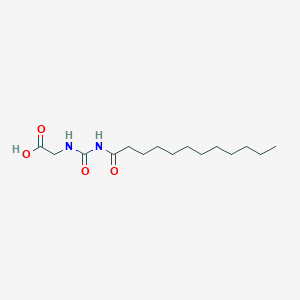
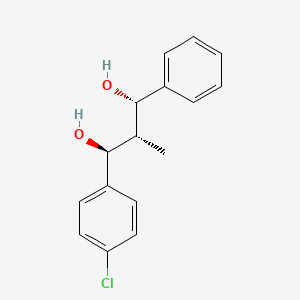
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
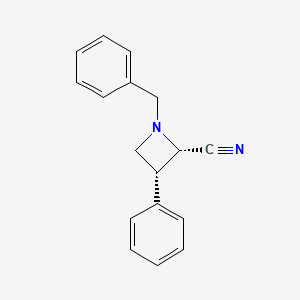
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
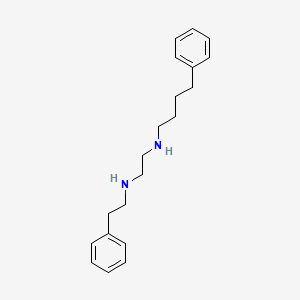
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
